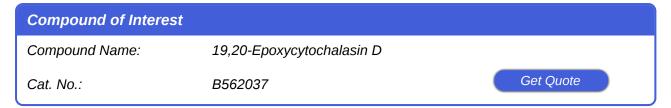


Spectroscopic and Mechanistic Insights into 19,20-Epoxycytochalasin D: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **19,20-Epoxycytochalasin D**, a fungal metabolite of significant interest for its potent biological activities, including cytotoxic effects against various cancer cell lines.[1] This document outlines detailed experimental protocols for data acquisition and presents the data in a structured format to facilitate research and development in natural product chemistry, pharmacology, and drug discovery.

Spectroscopic Data

The structural characterization of **19,20-Epoxycytochalasin D** has been primarily achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).[1][2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR data for **19,20-Epoxycytochalasin D**, recorded in CDCl₃ at 500 MHz, are summarized below. These data are based on the revised structure of **19**(β H), 20(α H)-epoxycytochalasin D.[1]

Table 1: ¹H and ¹³C NMR Data for **19,20-Epoxycytochalasin D** in CDCl₃[1]



Position	δC (ppm)	δΗ (ppm), multiplicity, J (Hz)	
1	173.52	-	
3	53.94	3.25 (m)	
4	50.70	2.27 (t, 4.9)	
5	32.58	2.60 (m)	
6	40.1	α: 1.80 (m), β: 1.65 (m)	
7	73.9	4.15 (br s)	
8	45.3	2.45 (m)	
9	148.4	-	
10	125.7	5.40 (d, 9.8)	
11	29.7	1.85 (m)	
12	20.3	0.95 (d, 6.8)	
13	133.4	5.80 (dd, 15.6, 8.3)	
14	127.0	5.45 (dd, 15.6, 9.8)	
15	41.5	α: 2.30 (m), β: 2.15 (m)	
16	38.9	2.65 (m)	
17	211.8	-	
18	50.1	3.10 (q, 6.8)	
19	59.2	3.05 (d, 4.0)	
20	61.8	2.80 (d, 4.0)	
21	13.0	1.10 (d, 6.8)	
22	170.8	-	
23	20.9	2.05 (s)	
1'	137.2	-	



2', 6'	129.4	7.25 (d, 7.3)
3', 5'	128.8	7.30 (t, 7.3)
4'	127.2	7.20 (t, 7.3)

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) is crucial for determining the molecular formula of **19,20-Epoxycytochalasin D**. The protonated molecular ion ([M+H]+) is typically observed. Tandem MS (MS/MS) experiments on the precursor ion can provide characteristic fragmentation patterns for structural confirmation.[1] For related compounds, tandem MS has been used for metabolite profiling.[3][4][5]

Table 2: High-Resolution Mass Spectrometry Data

lon	Calculated m/z	Observed m/z	Molecular Formula
[M+H]+	524.2648	524.2654	C30H38NO7

Note: The observed m/z value is from a study on the structural revision of **19,20-Epoxycytochalasin D**.

Experimental Protocols

The following sections detail the methodologies for the isolation, purification, and spectroscopic analysis of **19,20-Epoxycytochalasin D**.

Isolation and Purification from Fungal Culture

19,20-Epoxycytochalasin D can be isolated from fungal sources such as Xylaria species.[1]

 Fungal Cultivation: The producing fungal strain is cultivated in a suitable liquid or solid medium (e.g., Potato Dextrose Broth or rice medium) to allow for the production of secondary metabolites.[2]



- Extraction: The fungal culture is extracted with an organic solvent, such as ethyl acetate, to partition the metabolites.[3]
- Chromatographic Purification: The crude extract is subjected to a series of chromatographic techniques, including silica gel column chromatography and high-performance liquid chromatography (HPLC), to isolate the pure compound.[6][7]

NMR Data Acquisition

- Sample Preparation: Approximately 1-5 mg of purified 19,20-Epoxycytochalasin D is dissolved in a suitable deuterated solvent (e.g., 0.5 mL of CDCl₃) and transferred to a 5 mm NMR tube.[1]
- Spectrometer Setup: A high-field NMR spectrometer (e.g., 500 MHz or higher), often equipped with a cryoprobe for enhanced sensitivity, is used.[1] The probe is tuned and matched for ¹H and ¹³C nuclei, and the magnetic field is shimmed for optimal resolution.
- Data Acquisition:
 - A standard one-dimensional ¹H NMR spectrum is acquired.
 - A one-dimensional ¹³C NMR spectrum is acquired with proton decoupling.[1]
 - Two-dimensional NMR experiments such as COSY, HSQC, HMBC, and NOESY are performed to establish connectivity and spatial relationships within the molecule for complete structural elucidation.[2][8]

Mass Spectrometry Data Acquisition

- Sample Introduction: The purified compound is introduced into the mass spectrometer, typically via an LC-MS interface.
- Ionization: Electrospray ionization (ESI) is a common method for generating ions of the analyte.
- Mass Analysis: High-resolution mass analyzers (e.g., Orbitrap or TOF) are used to determine the accurate mass of the molecular ion.



 Tandem MS (MS/MS): The protonated molecular ion ([M+H]+) is selected as the precursor ion and fragmented using collision-induced dissociation (CID) to obtain product ion spectra for structural confirmation.[1]

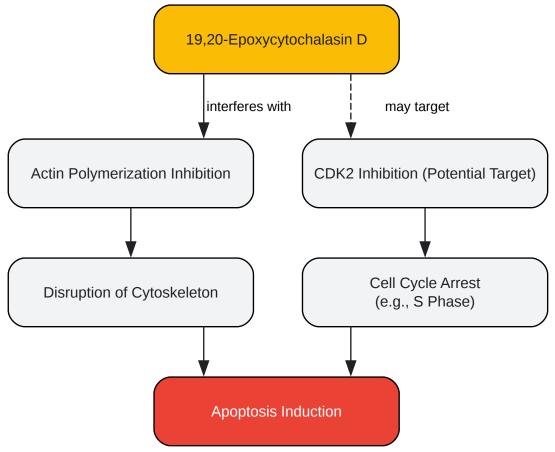
Biological Activity and Signaling Pathway

Cytochalasans, including **19,20-Epoxycytochalasin D**, are known for their cytotoxic effects.[1] While the exact mechanism for this specific compound is still under investigation, related cytochalasans are known to interfere with actin polymerization and can induce apoptosis.[1] For the related **19,20-epoxycytochalasin C**, CDK2 has been suggested as a possible target, leading to S phase cell cycle arrest and apoptosis.[1]

Below is a diagram illustrating a plausible signaling pathway for the cytotoxic effects of **19,20-Epoxycytochalasin D**.



Plausible Signaling Pathway of 19,20-Epoxycytochalasin D



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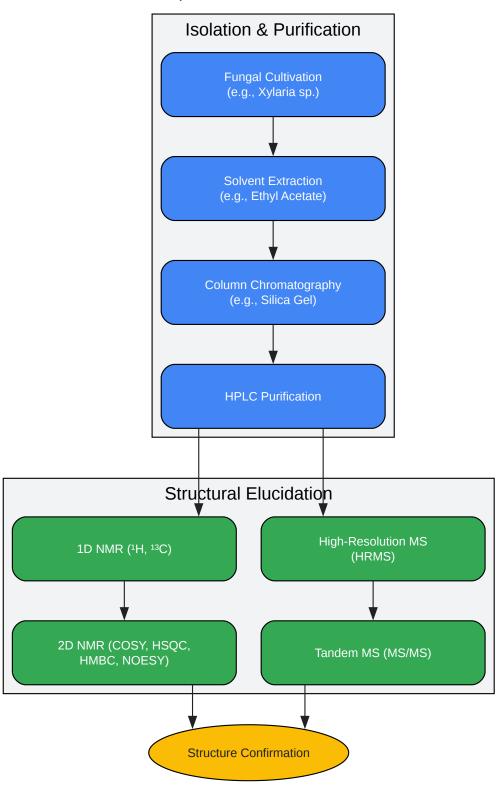
Caption: Plausible signaling pathway for 19,20-Epoxycytochalasin D cytotoxicity.

Experimental Workflow

The following diagram illustrates a typical workflow for the isolation, purification, and structural elucidation of **19,20-Epoxycytochalasin D**.



Experimental Workflow



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Caption: Workflow for isolation and structural elucidation.



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References

- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Tandem MS-Based Metabolite Profiling of 19,20-Epoxycytochalasin C Reveals the Importance of a Hydroxy Group at the C7 Position for Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Cytochalasins from the Ash Endophytic Fungus Nemania diffusa DSM 116299 PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
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